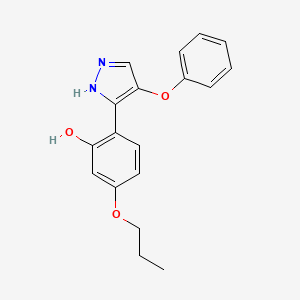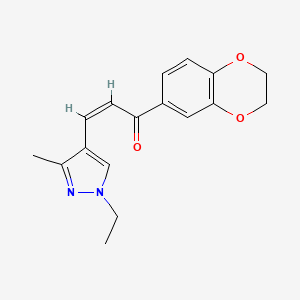
N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide
Descripción general
Descripción
N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide, also known as TPGS or d-alpha-Tocopheryl polyethylene glycol 1000 succinate, is a water-soluble derivative of vitamin E. It has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries. TPGS has unique physicochemical properties that make it a versatile compound for different applications.
Mecanismo De Acción
The mechanism of action of N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide is not fully understood. It is believed that this compound can interact with cell membranes and alter their fluidity. This can lead to increased drug uptake and improved bioavailability. This compound can also inhibit drug efflux pumps, which can enhance drug retention in cells.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties and can protect cells from oxidative stress. It can also modulate the activity of various enzymes and receptors in cells. This compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide has several advantages as a solubilizer and emulsifier for poorly soluble drugs. It is non-toxic and has a good safety profile. This compound is also biodegradable and can be easily incorporated into different formulations. However, this compound has some limitations as well. It can interact with some drugs and alter their pharmacokinetics. This compound can also cause some formulation issues, such as instability and precipitation.
Direcciones Futuras
There are several future directions for the research on N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide. One area of interest is the development of this compound-based drug delivery systems for cancer therapy. This compound has been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects. Another area of interest is the use of this compound in food and cosmetic industries. This compound can be used as a natural emulsifier and antioxidant in various products. Further research is needed to explore the full potential of this compound in different applications.
Conclusion:
In conclusion, this compound is a versatile compound with unique physicochemical properties. It has been extensively studied for its potential applications in drug delivery systems, cosmetics, and food industries. This compound has several advantages as a solubilizer and emulsifier for poorly soluble drugs. It can enhance the bioavailability of drugs and improve their stability. This compound has also been shown to have antioxidant and anti-inflammatory effects. Further research is needed to explore the full potential of this compound in different applications.
Aplicaciones Científicas De Investigación
N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)methanesulfonamide has been extensively studied for its potential applications in drug delivery systems. It is widely used as a solubilizer and emulsifier for poorly soluble drugs. This compound can enhance the bioavailability of drugs by improving their solubility and permeability. It has also been shown to improve the stability of drugs in various formulations.
Propiedades
IUPAC Name |
N-(2,2,6-trimethyl-3,4-dihydrochromen-4-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-9-5-6-12-10(7-9)11(14-18(4,15)16)8-13(2,3)17-12/h5-7,11,14H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMDVZNBIAHGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2NS(=O)(=O)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4672341.png)

![3,5-dichloro-2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4672377.png)
![N-{4-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4672379.png)
![N-benzyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4672385.png)
![N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4672398.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4672399.png)

![N-[(5-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4672410.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4672418.png)

![N-{1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4672433.png)

![N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4672443.png)
